molecular formula C18H21NO3 B1233380 (4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol CAS No. 639-47-4

(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

Cat. No.: B1233380
CAS No.: 639-47-4
M. Wt: 299.4 g/mol
InChI Key: FNAHUZTWOVOCTL-XSSYPUMDSA-N
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Description

Heterocodeine, also known as 6-methoxymorphine, is an opiate derivative and a structural isomer of codeine. It is the 6-methyl ether of morphine and is called “hetero-” because it is the reverse isomer of codeine. Heterocodeine was first synthesized in 1932 and patented in 1935 .

Preparation Methods

Heterocodeine can be synthesized from morphine by selective methylation. This process involves the methylation of the 6-hydroxy group of morphine to form the 6-methoxy group, resulting in heterocodeine . The industrial production methods for heterocodeine are not extensively documented, but the selective methylation process is a key step in its synthesis.

Chemical Reactions Analysis

Heterocodeine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Heterocodeine has several scientific research applications:

Mechanism of Action

Heterocodeine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a direct agonist at these receptors, particularly the mu-opioid receptor subtype. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The substitution at the 6-hydroxy position enhances its potency compared to morphine .

Comparison with Similar Compounds

Heterocodeine is similar to other opiate derivatives such as:

    Codeine: A natural mono-methyl ether of morphine that must be metabolized for activity.

    Morphine: The parent compound from which heterocodeine is synthesized.

    Thebaine: A structural isomer with different pharmacological properties.

    Methyldihydromorphine (dihydroheterocodeine): A derivative of heterocodeine.

Heterocodeine is unique due to its direct agonist activity and its higher potency compared to morphine and codeine.

Properties

CAS No.

639-47-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14-,17-,18-/m0/s1

InChI Key

FNAHUZTWOVOCTL-XSSYPUMDSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

639-47-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Reactant of Route 2
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Reactant of Route 3
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Reactant of Route 4
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Reactant of Route 5
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Reactant of Route 6
(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

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